molecular formula C17H18FNO3 B269362 N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide

N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide

カタログ番号 B269362
分子量: 303.33 g/mol
InChIキー: BJDJIQGFCRNYJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide, also known as BAY 73-6691, is a chemical compound that belongs to the class of selective soluble guanylate cyclase (sGC) stimulators. It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and chronic kidney disease.

科学的研究の応用

N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and chronic kidney disease. In preclinical studies, it has been shown to improve cardiac function, reduce pulmonary vascular resistance, and increase renal blood flow. In clinical trials, it has been shown to improve exercise capacity and quality of life in patients with pulmonary hypertension.

作用機序

N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide works by stimulating the soluble guanylate cyclase (sGC) enzyme, which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By increasing the levels of cGMP, N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide promotes vasodilation, reduces vascular resistance, and improves cardiac function.
Biochemical and Physiological Effects:
N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide has been shown to have several biochemical and physiological effects, including:
- Vasodilation: N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide promotes vasodilation by increasing the levels of cGMP, which relaxes the smooth muscle cells in the blood vessels.
- Antiplatelet activity: N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide inhibits platelet aggregation by increasing the levels of cGMP, which inhibits the activation of platelets.
- Cardioprotective effects: N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide has been shown to improve cardiac function and reduce cardiac hypertrophy in animal models of heart failure.
- Renoprotective effects: N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide has been shown to increase renal blood flow and reduce renal fibrosis in animal models of chronic kidney disease.

実験室実験の利点と制限

The advantages of using N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide in lab experiments include its selectivity for sGC, its ability to stimulate cGMP production, and its potential therapeutic applications in various diseases. The limitations of using N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide in lab experiments include its low solubility in water, its moderate toxicity, and its limited availability.

将来の方向性

There are several future directions for the research on N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide, including:
- Further studies on its therapeutic potential in various diseases, including heart failure, pulmonary hypertension, and chronic kidney disease.
- Development of more potent and selective sGC stimulators based on the structure of N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide.
- Investigation of the potential synergistic effects of N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide with other drugs, such as phosphodiesterase inhibitors.
- Studies on the pharmacokinetics and pharmacodynamics of N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide in humans.
- Investigation of the potential side effects and toxicity of N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide in humans.
- Development of new methods for the synthesis and purification of N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide.

合成法

The synthesis of N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide involves the reaction of 4-fluorobenzoic acid with 2-(2-ethoxyethoxy)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product. The overall yield of the synthesis is around 60%.

特性

製品名

N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide

分子式

C17H18FNO3

分子量

303.33 g/mol

IUPAC名

N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide

InChI

InChI=1S/C17H18FNO3/c1-2-21-11-12-22-16-6-4-3-5-15(16)19-17(20)13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3,(H,19,20)

InChIキー

BJDJIQGFCRNYJK-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

正規SMILES

CCOCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。